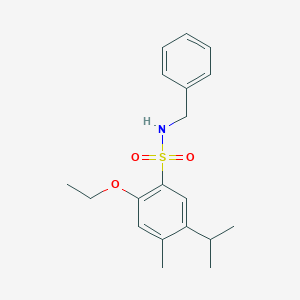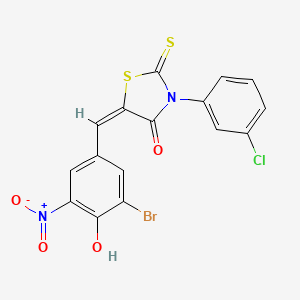![molecular formula C13H17NO3S B5199377 ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
ethyl N-[4-(ethylthio)benzoyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[4-(ethylthio)benzoyl]glycinate, commonly known as EEBG, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. EEBG is a derivative of glycine and benzoyl chloride, which is synthesized through a simple and efficient method.
作用機序
The mechanism of action of EEBG is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, EEBG has been shown to inhibit the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and the induction of apoptosis. Inflammatory pathways such as NF-κB and MAPK have also been shown to be inhibited by EEBG, leading to a reduction in inflammation. In viruses, EEBG has been shown to inhibit the replication of RNA viruses such as influenza and hepatitis C.
Biochemical and Physiological Effects:
EEBG has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EEBG has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell viability. Inflammatory pathways such as COX-2 and iNOS have also been shown to be inhibited by EEBG, leading to a reduction in inflammation. In viruses, EEBG has been shown to inhibit the replication of RNA viruses such as influenza and hepatitis C.
実験室実験の利点と制限
EEBG has several advantages as a research tool, including its low cost, high yield, and ease of synthesis. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, EEBG has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration of EEBG used in experiments.
将来の方向性
EEBG has several potential future directions, including its further study as a potential treatment for various diseases, its use as a building block for the synthesis of novel materials, and its application as an alternative to synthetic pesticides. Further research is needed to fully understand the mechanism of action of EEBG and to determine its safety and efficacy in vivo. Additionally, the development of new synthesis methods for EEBG could lead to more efficient and cost-effective production.
合成法
EEBG is synthesized through the reaction of glycine ethyl ester hydrochloride with benzoyl chloride and sodium ethanethiolate. The reaction takes place in a solvent such as dichloromethane or chloroform and is catalyzed by a base such as triethylamine. The resulting product is purified through recrystallization or column chromatography. The yield of EEBG is typically high, and the synthesis method is straightforward and cost-effective.
科学的研究の応用
EEBG has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EEBG has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, EEBG has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In material science, EEBG has been used as a building block for the synthesis of novel materials such as polymers and nanoparticles.
特性
IUPAC Name |
ethyl 2-[(4-ethylsulfanylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-12(15)9-14-13(16)10-5-7-11(8-6-10)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXVJITVPYYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)

![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)

![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)
![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)